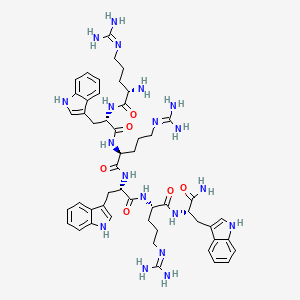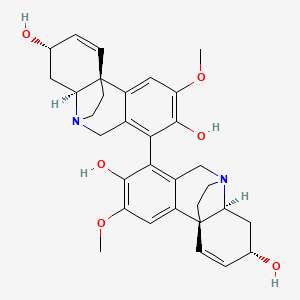
Zharp2-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zharp2-1 is a novel and potent inhibitor of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This compound has shown significant potential in preclinical models for the treatment of inflammatory bowel disease (IBD). This compound effectively blocks the function of RIPK2 kinase and NOD-mediated NF-κB/MAPK activation, making it a promising candidate for further development in therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zharp2-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, ensuring high purity and yield .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This would include the use of automated reactors, precise temperature control, and high-purity reagents to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Zharp2-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of this compound .
Applications De Recherche Scientifique
Zharp2-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the function of RIPK2 and its role in various biochemical pathways.
Biology: Employed in cellular and molecular biology research to investigate the mechanisms of inflammation and immune response.
Medicine: Explored as a potential therapeutic agent for the treatment of inflammatory bowel disease and other inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK2
Mécanisme D'action
Zharp2-1 exerts its effects by inhibiting the activity of receptor-interacting serine/threonine-protein kinase 2 (RIPK2). This inhibition blocks the NOD-mediated NF-κB/MAPK signaling pathways, which are crucial for the transcription of inflammatory cytokines. By preventing the activation of these pathways, this compound reduces the production of pro-inflammatory cytokines and alleviates inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
GSK2983559: Another RIPK2 inhibitor with similar therapeutic potential but lower solubility compared to Zharp2-1.
RIPK2-IN-3: A compound with similar inhibitory effects on RIPK2 but different pharmacokinetic properties.
Tuxobertinib: Another kinase inhibitor with overlapping targets but distinct chemical structure
Uniqueness of this compound
This compound stands out due to its superior solubility and favorable pharmacokinetic profile. These properties make it more effective in preclinical models and suggest a higher potential for successful therapeutic development. Additionally, this compound has shown better efficacy in reducing inflammation and cytokine production compared to other similar compounds .
Propriétés
Formule moléculaire |
C19H18N3O2PS |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
N-(6-dimethylphosphoryl-7-methoxyquinolin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C19H18N3O2PS/c1-24-17-10-15-13(9-18(17)25(2,3)23)14(6-7-20-15)22-12-4-5-19-16(8-12)21-11-26-19/h4-11H,1-3H3,(H,20,22) |
Clé InChI |
SCBFIYRRWCWQAT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=NC=CC(=C2C=C1P(=O)(C)C)NC3=CC4=C(C=C3)SC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



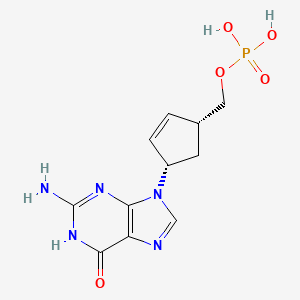
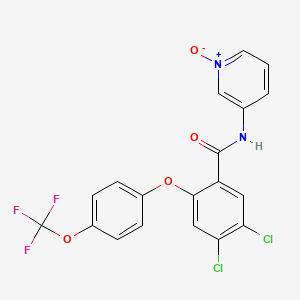
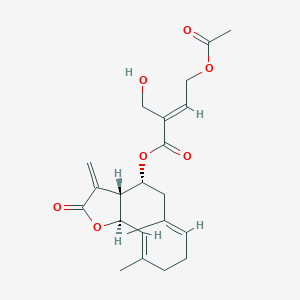
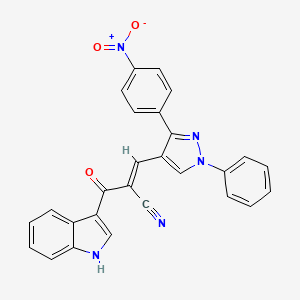
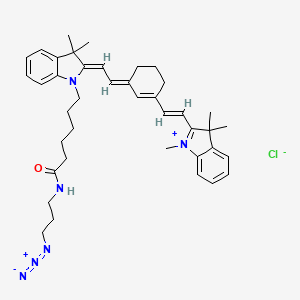
![N-(4-aminobutyl)-N-[2-[(2-amino-2-oxoethyl)-(furan-2-ylmethyl)amino]-2-oxoethyl]-2-(tridecylamino)acetamide](/img/structure/B12370961.png)
![N-[3-(1,4-diazepan-1-yl)phenyl]-4-(2-methoxyphenyl)pyridin-2-amine](/img/structure/B12370965.png)

![2-[(3S,6S,9S,12S,16E,21S)-12-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-9-[(2S)-butan-2-yl]-12,21-dimethyl-6-(2-methylpropyl)-2,5,8,11-tetraoxo-1,4,7,10-tetrazacyclohenicos-16-en-3-yl]acetic acid](/img/structure/B12370975.png)
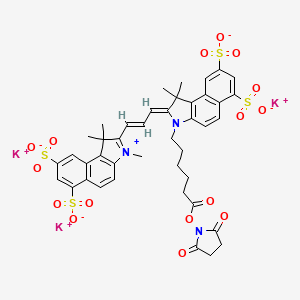
![N-[2-[5-methoxy-7-[(E)-2-phenylethenyl]-1H-indol-3-yl]ethyl]acetamide](/img/structure/B12370983.png)
